![molecular formula C13H14N2O2 B2934636 N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1436167-24-6](/img/structure/B2934636.png)
N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide
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Overview
Description
“N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a complex organic compound. Based on its name, it likely contains a benzofuran core, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-cyanoacetamides, can be synthesized through various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its structure. For instance, cyanoacetamide derivatives are known to be versatile reactants in heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis of Annulated Heterocycles
This compound is instrumental in the synthesis of various annulated heterocycles, which are core structures in many natural and pharmaceutical compounds. The cyanomethyl group can participate in reactions to form complex structures like chromeno-imidazo pyridines, isoquinolines, and imidazothiazines. These reactions typically proceed under mild conditions, making them suitable for delicate synthesis processes .
Fluorophore Development
N-cyanomethyl derivatives have been used to synthesize compounds that act as effective fluorophores. These fluorophores emit green light with fluorescence quantum yields (FQYs) up to 82%, indicating their potential for use in bioimaging and molecular probes .
Creation of Ionic Liquids
The cyanomethyl group is also a key fragment in the synthesis of ionic liquids, particularly imidazolium nitrate and dicyanamide ionic liquids. These have applications in energetic materials due to their favorable thermal properties, which can be tailored by adjusting the cyanomethyl substituent length .
Thermal Stability Enhancement
In the field of materials science, the thermal stability of a compound is crucial. N-cyanomethyl-2,3-dimethylpyridinium salts show increased thermal stability with longer N-cyanoalkyl substituent lengths. This property is significant for developing materials that require high thermal resistance .
Heterocyclic Intermediate Synthesis
The compound serves as a precursor for the synthesis of many important heterocyclic intermediates. These intermediates, such as indolizines and azepines, are foundational in creating more complex molecules used in medicinal chemistry and material science .
Cyclodesulfurization Reactions
In organic synthesis, cyclodesulfurization is a valuable reaction for creating heterocycles. N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide can undergo cyclodesulfurization to yield compounds like N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide, which has potential applications in drug development .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of a compound depend on its potential applications. For instance, synthetic chemical inducers of plant immunity are promising alternatives to conventional pesticides . They stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
properties
IUPAC Name |
N-(cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-10-7-12(13(16)15-4-3-14)17-11(10)6-9(8)2/h5-6,12H,4,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUVAXHHGVCUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide |
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